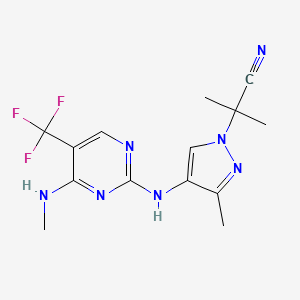
GNE-0877
Cat. No. B612096
Key on ui cas rn:
1374828-69-9
M. Wt: 339.32 g/mol
InChI Key: ZPPUMAMZIMPJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08815882B2
Procedure details


A stirred solution of 2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide (250 mg, 0.7 mmol) in POCl3 (5 mL) was stirred at 90° C. for 1 hour. POCl3 was removed by evaporation, the mixture was added into ice/H2O (10 ml) and the pH of the solution was adjusted to 8 with sat.Na2CO3, the aqueous phase was extracted with ethyl acetate (5 mL×3). The combined organic phase was washed with sat. sodium chloride (10 mL), dried over anhydrous sodium sulfate, filtered and concentrated to dry to give a residue which was purified by recrystallization to give 2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanenitrile (100 mg, 42%) as a white solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 9.18 (s, 1H), 8.29 (s, 1H), 8.14 (s, 1H), 7.10 (s, 1H), 2.91 (d, 3H), 2.22 (s, 3H), 1.94 (s, 2H). LCMS (m/z) ES+340 (m+1). Purity, 99.3% (HPLC at 214 nm); Ki=0.0005.
Name
2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide
Quantity
250 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([N:7]1[CH:11]=[C:10]([NH:12][C:13]2[N:18]=[C:17]([NH:19][CH3:20])[C:16]([C:21]([F:24])([F:23])[F:22])=[CH:15][N:14]=2)[C:9]([CH3:25])=[N:8]1)([CH3:6])[C:3]([NH2:5])=O>O=P(Cl)(Cl)Cl>[CH3:6][C:2]([N:7]1[CH:11]=[C:10]([NH:12][C:13]2[N:18]=[C:17]([NH:19][CH3:20])[C:16]([C:21]([F:22])([F:24])[F:23])=[CH:15][N:14]=2)[C:9]([CH3:25])=[N:8]1)([CH3:1])[C:3]#[N:5]
|
Inputs


Step One
|
Name
|
2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)N)(C)N1N=C(C(=C1)NC1=NC=C(C(=N1)NC)C(F)(F)F)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
POCl3 was removed by evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was added into ice/H2O (10 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Na2CO3, the aqueous phase was extracted with ethyl acetate (5 mL×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with sat. sodium chloride (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by recrystallization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C#N)(C)N1N=C(C(=C1)NC1=NC=C(C(=N1)NC)C(F)(F)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 mg | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
